molecular formula C12H11N5O2 B5728654 4-amino-N'-(3-phenyl-2-propen-1-ylidene)-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-(3-phenyl-2-propen-1-ylidene)-1,2,5-oxadiazole-3-carbohydrazide

Cat. No. B5728654
M. Wt: 257.25 g/mol
InChI Key: YYZYEAAQZXKMAK-CUJDEGIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-(3-phenyl-2-propen-1-ylidene)-1,2,5-oxadiazole-3-carbohydrazide is a chemical compound that has caught the attention of researchers due to its potential applications in the field of medicine. This compound is a type of oxadiazole derivative that has shown promising results in various scientific studies. In

Mechanism of Action

The mechanism of action of 4-amino-N'-(3-phenyl-2-propen-1-ylidene)-1,2,5-oxadiazole-3-carbohydrazide is not fully understood. However, studies suggest that it works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition leads to the disruption of normal cellular function, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and prevent the formation of biofilms by bacteria. Additionally, it has been studied for its potential use in the treatment of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-amino-N'-(3-phenyl-2-propen-1-ylidene)-1,2,5-oxadiazole-3-carbohydrazide in lab experiments is its wide range of potential applications. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of 4-amino-N'-(3-phenyl-2-propen-1-ylidene)-1,2,5-oxadiazole-3-carbohydrazide. One area of research could focus on its potential use in the treatment of various types of cancer. Another direction could be the study of its effects on the immune system and its potential use as an immunomodulatory agent. Additionally, further research could be conducted to better understand its mechanism of action and how it interacts with other cellular components.
In conclusion, this compound is a compound with potential applications in various fields of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in medicine.

Synthesis Methods

The synthesis of 4-amino-N'-(3-phenyl-2-propen-1-ylidene)-1,2,5-oxadiazole-3-carbohydrazide involves the reaction of 3-phenylpropenaldehyde, hydrazine hydrate, and 5-nitro-2-furoic acid in the presence of a catalyst. The reaction proceeds through several steps, including the reduction of the nitro group and cyclization to form the oxadiazole ring.

Scientific Research Applications

The potential applications of 4-amino-N'-(3-phenyl-2-propen-1-ylidene)-1,2,5-oxadiazole-3-carbohydrazide in scientific research are numerous. This compound has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as an anti-inflammatory and anticonvulsant agent.

properties

IUPAC Name

4-amino-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c13-11-10(16-19-17-11)12(18)15-14-8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,13,17)(H,15,18)/b7-4+,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZYEAAQZXKMAK-CUJDEGIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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